molecular formula C17H18FN5O3S B2979548 2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide CAS No. 1251697-32-1

2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide

Cat. No. B2979548
CAS RN: 1251697-32-1
M. Wt: 391.42
InChI Key: RDWRIPDQECSSRC-UHFFFAOYSA-N
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Description

The compound “2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide” is a chemical compound with potential inhibitory properties . It is also known as Fezolinetant .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available in the resources .

Scientific Research Applications

Thermal Infrared Measurement and Ecosystem Health

Research has highlighted the utility of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds in evaluating plant ecosystem health through thermal infrared measurements. These compounds, by virtue of their herbicidal activity, contribute to the understanding of vegetation health and management practices (Moran, 2003).

Anticancer Effects and PI3K Inhibition

A study on N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide derivatives has shown remarkable anticancer effects through the inhibition of PI3Ks and mTOR. These compounds exhibit potent antiproliferative activities and reduced acute oral toxicity, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

A2A Adenosine Receptor Probes

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including those with ether-linked chain substituents, have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as pharmacological probes for studying the A2A AR, contributing significantly to neurological research and potential therapeutic applications (Kumar et al., 2011).

Novel Surfactant-Like Pyrene Derivatives

Research on non-ionic surfactant-like pyrene derivatives containing a triazole unit has introduced new fluorescent probes for sensing applications. These compounds aggregate in aqueous phases and demonstrate potential for probing the formation and transformation of amphiphile aggregates, offering a versatile tool for chemical sensing and environmental monitoring (Zhang et al., 2014).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have showcased their antimicrobial activity against various pathogens. These studies underscore the potential of triazolo and pyrazine derivatives in developing new antimicrobial agents to combat resistant bacterial strains (Abunada et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not directly mentioned in the available resources .

properties

IUPAC Name

2-[[7-[(2-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3S/c1-26-9-6-19-14(24)11-27-17-21-20-15-16(25)22(7-8-23(15)17)10-12-4-2-3-5-13(12)18/h2-5,7-8H,6,9-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWRIPDQECSSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide

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